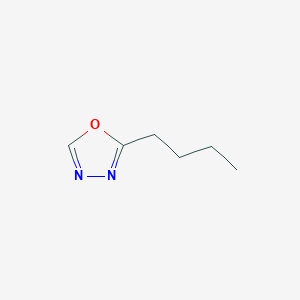

2-Butyl-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-4-6-8-7-5-9-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCHMADWQJKRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443619 | |

| Record name | 2-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944892-25-5 | |

| Record name | 2-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Alkyl 1,3,4 Oxadiazole Derivatives

General Synthetic Strategies for 1,3,4-Oxadiazole (B1194373) Ring Construction

The synthesis of the 1,3,4-oxadiazole ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. tandfonline.com

One of the most fundamental and widely employed methods for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring is the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.govmdpi.commdpi.com This reaction involves the intramolecular removal of a water molecule from the diacylhydrazine precursor, typically promoted by a strong dehydrating agent. biointerfaceresearch.com The reaction is versatile, allowing for the synthesis of both symmetrical and asymmetrical oxadiazoles. nih.gov

A variety of dehydrating agents have been successfully utilized for this transformation, with the choice of reagent often influencing the reaction conditions and efficiency. Common reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅). nih.govmdpi.combiointerfaceresearch.com More modern reagents such as the Burgess reagent and XtalFluor-E ([Et₂NSF₂]BF₄) have also been applied, sometimes in combination with microwave irradiation to reduce reaction times. biointerfaceresearch.comrsc.org

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Heating/reflux | nih.govmdpi.com |

| Polyphosphoric Acid (PPA) | Heating | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Heating | mdpi.comuobasrah.edu.iq |

| Thionyl Chloride (SOCl₂) | Heating | mdpi.com |

| Burgess Reagent | Microwave irradiation, THF | biointerfaceresearch.com |

| XtalFluor-E | Acetonitrile, often with acetic acid additive | rsc.org |

The oxidative cyclization of N-acylhydrazones, which are readily prepared from the condensation of acid hydrazides and aldehydes, represents another major pathway to 2,5-disubstituted 1,3,4-oxadiazoles. nih.govmdpi.combiointerfaceresearch.com This method involves an intramolecular cyclization coupled with an oxidation step, forming the C-O bond of the heterocyclic ring. A broad array of oxidizing agents can effect this transformation, ranging from classic reagents to modern catalytic systems.

Common oxidants include iodine, often in the presence of a base like potassium carbonate, which facilitates a metal-free cyclization. organic-chemistry.orgnih.gov Hypervalent iodine reagents, such as Dess-Martin periodinane, are also effective under mild conditions. nih.govopenmedicinalchemistryjournal.com Other systems employ reagents like chloramine-T, potassium permanganate, or metal catalysts based on iron or copper. nih.govmpg.demdpi.com Photocatalytic methods using visible light have emerged as a green alternative, avoiding harsh oxidants and byproducts. mpg.de

| Oxidizing System | Key Features | Reference |

| I₂ / K₂CO₃ | Metal-free, practical for crude acylhydrazones | organic-chemistry.orgnih.gov |

| Dess-Martin Periodinane | Mild, metal-free conditions | nih.govopenmedicinalchemistryjournal.com |

| Chloramine-T | Can be used with conventional heating or microwave irradiation | nih.govmdpi.com |

| Fe(III)/TEMPO/O₂ | Efficient, cationic iron-catalyzed aerobic oxidation | organic-chemistry.org |

| K-PHI / Visible Light / S₈ | Heterogeneous photocatalysis, recyclable catalyst | mpg.de |

| Cu(OTf)₂ | Catalytic quantity, practical for air/moisture tolerance | organic-chemistry.org |

Direct condensation reactions provide a straightforward route to the 1,3,4-oxadiazole core, often in a one-pot fashion. A common variant involves the reaction of acid hydrazides with carboxylic acids, facilitated by coupling agents and dehydrating reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and triphenylphosphine. nih.gov

Another widely used condensation method is the reaction of acid hydrazides with orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate). nih.govmdpi.com This reaction is particularly useful for introducing small alkyl or unsubstituted groups at the 2-position of the oxadiazole ring and can be catalyzed by solid acids like Nafion® NR50, sometimes under microwave irradiation. nih.gov

The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the condensation of semicarbazide (B1199961) with aldehydes, followed by an oxidative cyclization step, often mediated by iodine. organic-chemistry.org This provides a distinct pathway to a different class of substituted oxadiazoles. nih.gov

Modern synthetic strategies have increasingly focused on C-H activation as an efficient and atom-economical method for elaborating heterocyclic structures. For 1,3,4-oxadiazoles, direct C-H functionalization allows for the introduction of aryl or other substituents onto a pre-formed oxadiazole ring. tandfonline.com These reactions typically involve transition-metal catalysis, with palladium and copper being the most common metals. mdpi.comacs.org

For instance, the direct C-H arylation of a 2-substituted-1,3,4-oxadiazole with an aryl halide can be catalyzed by palladium complexes, often requiring a specific ligand to promote the reaction. researchgate.net Copper-catalyzed systems have also been developed for direct arylation with aryl iodides or for the oxidative coupling of an imine C-H bond in an acylhydrazone precursor, where the amidic oxygen acts as an internal nucleophile. organic-chemistry.orgscispace.com These methods avoid the pre-functionalization of the oxadiazole ring, offering a more direct route to complex derivatives. acs.org

Decarboxylative coupling reactions have been adapted for 1,3,4-oxadiazole synthesis, providing a novel entry point from readily available starting materials. A copper-catalyzed, one-pot protocol has been developed that couples hydrazides with arylacetic acids. acs.org This reaction proceeds through a dual oxidation process involving the oxidative decarboxylation of the arylacetic acid, followed by the oxidative functionalization of an imine C-H bond in the intermediate. acs.org

Similarly, iodine-mediated domino reactions can achieve the synthesis of functionalized 1,3,4-oxadiazoles through a sequence involving condensation, ring cleavage, and intramolecular decarboxylative C-O bond formation in a single pot. tandfonline.com These methods showcase advanced strategies that combine multiple transformations into a single, efficient operation. tandfonline.com

Specific Routes to 2-Alkyl-1,3,4-oxadiazoles, including 2-Butyl-1,3,4-oxadiazole

The synthesis of 2-alkyl-1,3,4-oxadiazoles follows the general strategies outlined above, typically starting from an aliphatic acid hydrazide. For the specific synthesis of this compound, valeric acid hydrazide (also known as pentanehydrazide) is a key starting material.

One documented route involves the synthesis of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (B2650566). mdpi.com This is achieved through the cyclodehydration of an N,N'-diacylhydrazine intermediate, formed from the reaction of valeric acid hydrazide and 4-nitrobenzoyl chloride. Subsequent reduction of the nitro group on this compound, for example using Raney nickel, yields 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole. prepchem.comchemmethod.com

Another approach starts with the reaction of valeric hydrazide with carbon disulfide in the presence of a base to form a 5-butyl-1,3,4-oxadiazole-2-thiol intermediate. uobasrah.edu.iq This thiol can then be alkylated at the sulfur atom to produce various thioether derivatives. uobasrah.edu.iq

| Target 2-Alkyl-1,3,4-Oxadiazole | Precursors | Method | Reference |

| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Valeric acid hydrazide, 4-Nitrobenzoyl chloride | Cyclodehydration | mdpi.com |

| 2-(4ʹ-Aminophenyl)-5-butyl-1,3,4-oxadiazole | 2-Butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole | Reduction of nitro group (e.g., Raney Ni or NaBH₄/SnCl₂·2H₂O) | prepchem.comresearchgate.net |

| 2-Butyl-5-(ethylthio)-1,3,4-oxadiazole | Valeric hydrazide, Carbon disulfide, Ethyl halide | Formation of thiol followed by S-alkylation | uobasrah.edu.iq |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Propionyl hydrazide, 4-Nitrobenzoyl chloride | Cyclodehydration | mdpi.com |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Heptanoic hydrazide, 4-Nitrobenzoyl chloride | Cyclodehydration | mdpi.com |

Modern Synthetic Techniques in 1,3,4-Oxadiazole Synthesis

The synthesis of the 1,3,4-oxadiazole ring, a key structural motif in many biologically active compounds, has been significantly improved by modern techniques. nih.govijpsm.com These methods focus on enhancing reaction efficiency, purity, and environmental friendliness. nih.govrasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a dramatic acceleration of reaction rates compared to conventional heating methods. nih.govjyoungpharm.org This technique allows for rapid, controlled heating of the reaction mixture, leading to higher yields, increased product purity, and significantly shorter reaction times—often reducing processes that take hours to mere minutes. nih.govnih.gov In a solvent-free reaction, microwave energy is directly absorbed by the reactant molecules, maximizing energy efficiency. nih.govjyoungpharm.org

The synthesis of 1,3,4-oxadiazole derivatives is well-suited to microwave irradiation. For instance, the cyclization of N,N'-diacylhydrazines can be smoothly achieved using reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under microwave conditions. mdpi.com Another common approach involves the reaction of hydrazides with aromatic aldehydes, followed by cyclization, a process that is significantly expedited by microwaves. wjarr.com For example, the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole from isoniazid (B1672263) and an aromatic aldehyde was achieved in 3-4 minutes under microwave irradiation at 300 W. nih.gov

| Method | Reaction Time | Key Advantages | Reference |

| Conventional Heating | 8-20 hours | Standard laboratory procedure | nih.gov |

| Microwave Irradiation | 3-25 minutes | Rapid reaction, high yields, increased purity, solvent-free options | nih.govnih.gov |

This table provides a general comparison for the synthesis of 1,3,4-oxadiazole derivatives.

Ultrasound Irradiation Methods

Ultrasound-assisted synthesis is another efficient and environmentally friendly technique used for preparing 1,3,4-oxadiazole derivatives. ijpsm.commdpi.com This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates chemical reactions. researchgate.net A key advantage is that these reactions can often be carried out at ambient or controlled low temperatures, offering excellent yields in remarkably short times. researchgate.netresearchgate.net

For example, the synthesis of disubstituted 1,3,4-oxadiazoles has been achieved in just 15 minutes with yields up to 93% using ultrasound, a significant improvement over the 24 hours required by conventional methods. researchgate.net Similarly, a one-pot synthesis of 2-aryl-1,3,4-oxadiazoles from benzoic acid derivatives and N-isocyanoiminotriphenylphosphorane under sonication at room temperature resulted in excellent yields and clean reaction profiles. researchgate.net The synthesis of 2-amino-1,3,4-oxadiazole derivatives from hydrazides and cyanogen (B1215507) bromide in an ultrasonic bath at 50°C also demonstrated high yields and reduced synthesis times. mdpi.com

| Reactants | Method | Reaction Time | Yield | Reference |

| Aromatic Carboxylic Acids, Acenaphthoquinone, (N-isocyanimino)triphenylphosphorane | Conventional | 24 hours | ~80% | researchgate.netscielo.br |

| Aromatic Carboxylic Acids, Acenaphthoquinone, (N-isocyanimino)triphenylphosphorane | Ultrasound | 15 minutes | 67-85% | scielo.br |

| Hydrazide Derivatives, Cyanogen Bromine | Ultrasound | Several hours | High | mdpi.com |

This table illustrates the efficiency of ultrasound irradiation in the synthesis of various 1,3,4-oxadiazole derivatives.

Green Chemistry Approaches (e.g., Solvent-Free, Ionic Liquids)

Green chemistry principles aim to reduce the environmental impact of chemical processes by using sustainable substrates, non-toxic catalysts, and mild reaction conditions. nih.gov For 1,3,4-oxadiazole synthesis, this includes solvent-free reactions (grinding/milling), the use of environmentally benign solvents like ionic liquids, and the application of recyclable catalysts. ijpsm.comnih.govresearchgate.net

Solvent-free synthesis under microwave irradiation is a particularly effective green approach. rasayanjournal.co.inresearchgate.net For instance, the condensation of acid hydrazides and triethyl orthoalkanates has been successfully catalyzed by solid-supported reagents like Nafion®NR50 or phosphorus pentasulfide on alumina, yielding 1,3,4-oxadiazoles with excellent efficiency and eliminating the need for volatile organic solvents. researchgate.net The use of catalysts like 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) has also enabled the solvent-free, microwave-assisted synthesis of 1,3,4-oxadiazoles from acyl hydrazones. nih.gov Ionic liquids have also been employed as environmentally friendly solvents in the synthesis of N-1,2,4-oxadiazole substituted sulfoximines. nih.gov

| Green Approach | Description | Advantages | Reference |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or microwave irradiation with a solid support. | Reduces solvent waste, simplifies purification, high efficiency. | nih.govresearchgate.net |

| Ionic Liquids | Use of non-volatile, often recyclable, salts that are liquid at low temperatures as the reaction medium. | Low volatility, potential for recyclability, unique solvent properties. | nih.gov |

| Solid-Supported Catalysts | Catalysts like Nafion®NR50 or clays (B1170129) are used to facilitate the reaction. | Ease of separation from the reaction mixture, potential for reuse, reduced waste. | scielo.brresearchgate.net |

This table summarizes key green chemistry strategies applicable to 1,3,4-oxadiazole synthesis.

Functionalization and Derivatization Strategies of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle that can be functionalized to produce a wide array of derivatives. researchgate.net The most common positions for substitution are C2 and C5. A versatile strategy for creating derivatives of this compound involves a multi-step synthesis starting from a precursor that can be readily modified.

A well-documented route begins with the synthesis of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. mdpi.com This intermediate serves as a key building block. The nitro group on the phenyl ring is highly susceptible to chemical modification, most notably reduction to an amino group. The selective reduction of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole using sodium borohydride-tin(II) chloride dihydrate yields 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. mdpi.com

This resulting primary aromatic amine is a versatile intermediate for further derivatization. mdpi.com For example, it can undergo diazotization followed by coupling reactions with activated aromatic compounds like phenol, resorcinol, or N,N-dimethylaniline to produce a series of novel azo dyes containing the this compound scaffold. mdpi.com

Other general functionalization strategies that can be applied to the oxadiazole core include regioselective metalation (zincation or magnesiation) using TMP (2,2,6,6-tetramethylpiperidyl) bases, which allows for the introduction of various electrophiles. researchgate.netnih.gov Additionally, introducing a reactive handle, such as a chloromethyl group, onto the oxadiazole ring enables further derivatization through nucleophilic substitution reactions.

| Precursor/Intermediate | Reagents/Conditions | Resulting Derivative | Reference |

| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | NaBH₄, SnCl₂·2H₂O | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | mdpi.com |

| 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | 1. Diazotization2. Coupling with Phenol | (E)-4-((4-(5-butyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol | mdpi.com |

| 2-Butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole | Raney nickel, Acetic acid | 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole | prepchem.com |

This table details key derivatization reactions starting from a this compound precursor.

Pharmacological Investigations of 2 Butyl 1,3,4 Oxadiazole and Its Derivatives

Anticancer Activity and Therapeutic Potential

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. mdpi.comdoaj.org The anticancer potential of these compounds is often attributed to various mechanisms, including the inhibition of growth factors, enzymes, and kinases. mdpi.comdoaj.org Research has shown that many of these derivatives exhibit potent cytotoxic effects, often exceeding the efficacy of established reference drugs in preclinical studies. mdpi.com

Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been evaluated against a broad spectrum of human cancer cell lines. For instance, certain derivatives have shown considerable activity against liver cancer (HepG2), cervical cancer (HeLa), and lung cancer (A549) cells. mdpi.com One study highlighted a 1,3,4-oxadiazole derivative that was 30 times more potent against liver cancer cells than the reference drug 5-fluorouracil. mdpi.com Another series of resveratrol-linked 1,3,4-oxadiazole derivatives demonstrated improved anticancer efficacy against breast (MCF-7), lung (A549), and triple-negative breast cancer (MDA-MB-231) cell lines, with IC₅₀ values ranging from 0.11 µM to 1.98 µM, which was superior to the reference drug Adriamycin (Doxorubicin). nih.gov

Furthermore, novel hybrids of 1,3,4-oxadiazole and quinoxaline have been synthesized and tested, with some compounds showing significant growth inhibition against breast cancer cell lines, with inhibition percentages ranging from 40.65% to 92.89%. mdpi.com Caffeic acid-based 1,3,4-oxadiazole hybrids have also been developed and evaluated for their cytotoxic activity, particularly against glioblastoma cell lines (LN229, T98G, and U87), with one compound exhibiting IC₅₀ values of 34.4 to 37.9 µM across these lines. bohrium.comresearchgate.net The broad-spectrum antitumor activity is a recurring theme, with some derivatives showing efficacy against colon (SW1116) and stomach (BGC823) cancer cell lines as well. nih.gov

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

| Resveratrol-linked 1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.11 - 1.98 | Adriamycin | 2.10 - 3.41 |

| Caffeic acid-based 1,3,4-oxadiazole | U87 | 35.1 | - | - |

| Caffeic acid-based 1,3,4-oxadiazole | T98G | 34.4 | - | - |

| Caffeic acid-based 1,3,4-oxadiazole | LN229 | 37.9 | - | - |

| Chalcone-linked oxadiazole | MCF-7 | 6.8 | 5-Fluorouracil | - |

| Pyridine (B92270) 1,3,4-oxadiazole analogue | HePG2, MCF-7, SW1116, BGC823 | More potent than reference | 5-Fluorouracil | - |

| Naproxen 1,3,4-oxadiazole derivative | HepG2 | 1.63 | - | - |

Inhibition of Proliferation and Apoptosis Induction

The anticancer effects of 1,3,4-oxadiazole derivatives are not limited to cytotoxicity; they also involve the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). mdpi.com For example, a study on new 2,5-diaryl-1,3,4-oxadiazoles found that these compounds reduced cell viability, induced apoptosis, and perturbed the cell cycle in both colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. nih.gov The MDA-MB-231 cell line was noted to be more sensitive to the action of these compounds. nih.gov

Mechanistic studies have revealed that some 1,3,4-oxadiazole derivatives exert their anti-proliferative effects through a dose- and time-dependent manner, leading to apoptosis, which is often mediated by the activation of caspase-3. mdpi.com In another investigation, the combination of a substituted 1,3,4-oxadiazole derivative with tamoxifen in MCF-7 breast cancer cells led to a significant increase in early and late apoptosis. dntb.gov.ua This combination also induced apoptotic genes such as Caspase-3, Caspase-7, and p53, while downregulating the anti-apoptotic gene Bcl-2. dntb.gov.ua Furthermore, the treatment resulted in cell cycle arrest at the pre-G1 phase. dntb.gov.ua

Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is a key component in many compounds exhibiting a wide range of antimicrobial activities. mdpi.comnih.gov The global challenge of antimicrobial resistance has spurred research into new chemical entities, and 1,3,4-oxadiazole derivatives have emerged as promising candidates. mdpi.com

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of 1,3,4-oxadiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Some novel 1,3,4-oxadiazole derivatives have shown significant inhibition zones against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net In one study, certain synthesized compounds were effective against resistant Pseudomonas aeruginosa even when the standard drug cefepime was not. researchgate.net

A series of 1,3,4-oxadiazole derivatives of nalidixic acid showed antibacterial activity that was two to three times stronger than the parent drug against Gram-positive strains like S. aureus and Bacillus cereus, and Gram-negative strains such as Escherichia coli and Klebsiella pneumoniae. nih.gov Similarly, norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring displayed excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains, with MIC values ranging from 0.25 to 2 µg/mL, comparable or superior to norfloxacin and vancomycin. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication. nih.gov

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference Drug |

| Staphylococcus aureus | Norfloxacin-1,3,4-oxadiazole | 1-2 | Norfloxacin, Vancomycin |

| MRSA | Norfloxacin-1,3,4-oxadiazole | 0.25-1 | Norfloxacin, Vancomycin |

| Bacillus subtilis | 2-Acylamino-1,3,4-oxadiazole | 0.78 | Levofloxacin |

| Staphylococcus aureus | 2-Acylamino-1,3,4-oxadiazole | 1.56 | Levofloxacin |

| Pseudomonas aeruginosa | Naphthofuran-1,3,4-oxadiazole | 0.2 | Ciprofloxacin |

| Bacillus subtilis | Naphthofuran-1,3,4-oxadiazole | 0.2 | Ciprofloxacin |

| Staphylococcus aureus | 1,3,4-oxadiazole derivative 13 | Varies (Improved from parent) | - |

| Staphylococcus epidermidis | 1,3,4-oxadiazole derivative 13 | Varies (Improved from parent) | - |

Antifungal Activity

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have shown notable antifungal activity. mdpi.com Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against Candida albicans, a major opportunistic pathogen. frontiersin.orgnih.gov Both compounds exhibited an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgnih.gov Time-kill curve analysis suggested a fungistatic profile, with an inhibitory effect observed within 12 hours that was sustained for up to 36 hours, outperforming fluconazole in this regard. frontiersin.orgnih.gov

Another study on 2,5-disubstituted 1,3,4-oxadiazoles identified a compound that was 8 to 16 times more active against Aspergillus niger and Candida albicans, respectively, when compared to fluconazole. mdpi.com These findings underscore the potential of 1,3,4-oxadiazole derivatives as leads for the development of new antifungal agents, which is crucial given the rise of fungal resistance to existing drugs. frontiersin.orgnih.gov

| Fungal Strain | Derivative Type | MIC (µg/mL) | Reference Drug |

| Candida albicans | LMM5 | 32 | Fluconazole |

| Candida albicans | LMM11 | 32 | Fluconazole |

| Aspergillus niger | 2,5-disubstituted 1,3,4-oxadiazole | 8x more active than reference | Fluconazole |

| Candida albicans | 2,5-disubstituted 1,3,4-oxadiazole | 16x more active than reference | Fluconazole |

Antiviral Activity

The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral chemotherapy, with derivatives showing activity against a wide range of viruses. arkat-usa.org These include human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various herpes viruses. arkat-usa.org More recently, the antiviral potential of 1,3,4-oxadiazole derivatives has been explored in the context of the SARS-CoV-2 virus.

A study investigating three 1,3,4-oxadiazole derivatives for their ability to inhibit SARS-2 virus multiplication in cell culture found that two of the compounds, 6a and 6b, were effective inhibitors. biotechjournal.in They exhibited IC₅₀ values of 15.2 and 15.7 µM, respectively, with corresponding safety indices of 18.09 and 28.75. biotechjournal.in This highlights the potential for this class of compounds to be developed into novel antiviral therapies. biotechjournal.in

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their anti-inflammatory and analgesic activities. The versatility of the oxadiazole nucleus allows for structural modifications to enhance these properties, positioning it as a key pharmacophore in the development of new therapeutic agents. nih.govijpsnonline.com

A primary mechanism for the anti-inflammatory action of many 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. researchgate.netmdpi.com Studies have focused on developing derivatives that selectively inhibit COX-2, the inducible isoform associated with inflammation, to minimize the gastrointestinal side effects linked to the inhibition of the constitutive COX-1 isoform. researchgate.netacs.org

A series of 2,5-biaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors. Several compounds were identified as potent and selective inhibitors of COX-2, with some displaying superior anti-inflammatory activity compared to the standard drug celecoxib. researchgate.net Molecular docking studies support these findings, suggesting that the presence of methylsulfonyl moieties on the aryl rings leads to more selective inhibition of COX-2. researchgate.net In other research, replacing the free carboxylic group typical of nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to yield potent anti-inflammatory agents with potentially increased COX-2 affinity. mdpi.com

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 6b | >100 | 0.89 | >112.35 |

| 6e | 65.41 | 0.49 | 132.83 |

| 6f | 32.62 | 0.48 | 67.96 |

| 7e | 78.43 | 0.61 | 128.57 |

| 7f | 75.24 | 0.58 | 129.72 |

| Celecoxib | 24.6 | 0.08 | 307.5 |

Data sourced from in vitro COX inhibition assays. researchgate.net The Selectivity Index (SI) is calculated as COX-1 IC50 / COX-2 IC50.

The anti-inflammatory potential of 2-butyl-1,3,4-oxadiazole derivatives has been validated through various preclinical models. Both in vivo animal models and in vitro cellular assays are employed to characterize the efficacy and mechanisms of these compounds. nih.govmdpi.com

In vivo, the carrageenan-induced rat paw edema model is a standard acute inflammation test. nih.govresearchgate.netnih.gov In one study, a novel 2,5-disubstituted-1,3,4-oxadiazole, compound OSD, demonstrated a 60% reduction in paw edema. nih.govnih.gov This compound also proved effective in a sub-acute air pouch model by reducing leukocyte influx. nih.govnih.gov In a chronic model of inflammation, complete Freund's adjuvant-induced arthritis, both OSD and another derivative, OPD, reduced paw edema and nitric oxide (NO) levels. nih.govnih.gov

In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, are used to investigate cellular mechanisms. In these assays, oxadiazole derivatives have been shown to inhibit the production of key pro-inflammatory mediators like nitric oxide and reactive oxygen species. nih.govnih.gov Another common in vitro method is the heat-induced albumin denaturation assay, where oxadiazole derivatives have demonstrated significant anti-inflammatory activity. mdpi.com

| Compound ID | In Vivo Model (Carrageenan-Induced Paw Edema) % Inhibition | In Vitro Model (Albumin Denaturation) % Inhibition |

| OSD | 60.0% nih.govnih.gov | Not Reported |

| OPD | 32.5% nih.govnih.gov | Not Reported |

| 3f | 46.42% researchgate.net | Not Reported |

| 3i | 50.0% researchgate.net | Not Reported |

| Ox-6f | Significant Edema Reduction mdpi.com | 74.16% mdpi.com |

| Phenylbutazone | 53.57% researchgate.net | Not Reported |

| Ibuprofen | Not Reported | 84.31% mdpi.com |

This table summarizes the anti-inflammatory activity of various 1,3,4-oxadiazole derivatives from different studies.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has been identified as a valuable pharmacophore in the design of new antitubercular drugs. manipal.edugoogle.comresearchgate.netnih.gov

Numerous studies have reported the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives and their evaluation against Mycobacterium tuberculosis (Mtb). manipal.educonnectjournals.com In one study, a series of 2-mercapto-1,3,4-oxadiazoles were synthesized, and compound 8j was identified as a potent lead with a minimum inhibitory concentration (MIC) of 0.6 µg/mL against the Mtb H37Rv strain. nih.gov Notably, this compound also showed activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium with an MIC of 2 µg/mL. nih.gov Other research has shown that compounds with specific substitutions, such as an ortho-position substitution on an aromatic ring, exhibit antitubercular activity comparable to the standard drug isoniazid (B1672263). manipal.edu A series of oxadiazole pyrrolyl benzamide derivatives also showed significant activity, with compounds 4c, 4d, 5c, and 5d exhibiting MIC values of 3.12 µg/mL. connectjournals.com

| Compound Series/ID | Target Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

| Compound 8j | M. tuberculosis H37Rv | 0.6 nih.gov | Isoniazid | Not Reported |

| Compound 8j | Pre-XDR Mtb | 2.0 nih.gov | Isoniazid | Not Reported |

| Ortho-substituted derivatives | M. tuberculosis | Comparable to Isoniazid manipal.edu | Isoniazid | Not Reported |

| Compounds 4c, 4d, 5c, 5d | M. tuberculosis H37Rv | 3.12 connectjournals.com | Isoniazid | 0.2 |

| Compound 5e | M. tuberculosis | 0.46 longdom.org | Isoniazid | 0.40 longdom.org |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of the microorganism.

Other Biological Activities

Beyond their anti-inflammatory and antitubercular properties, derivatives of this compound have demonstrated a broad range of other biological effects, highlighting their therapeutic versatility.

The 1,3,4-oxadiazole nucleus is considered an important pharmacophore for developing compounds with antidiabetic potential. jchr.org Research has shown that these derivatives can exert their effects through various mechanisms. One key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps to regulate postprandial glucose levels. researchgate.netnih.gov

In vivo studies using animal models of diabetes have confirmed the antihyperglycemic activity of 1,3,4-oxadiazole derivatives. nih.govijper.org Treatment with these compounds has led to significant reductions in blood glucose levels and HbA1c. nih.gov Furthermore, these derivatives have been observed to improve insulin levels and reduce levels of cholesterol and triglycerides. nih.gov In one study, sulfonamide hybrids of 1,3,4-oxadiazole derivatives significantly lowered blood glucose levels in hyperglycemic rats after 14 days of administration. ijper.org

| Parameter | Disease Control Group | Treatment Group (15 mg/kg) |

| Blood Glucose (mg/dL) | Increased | Significantly Reduced nih.gov |

| HbA1c (%) | Elevated | Significantly Reduced nih.gov |

| Cholesterol (mg/dL) | 199 ± 1.0 | 164 ± 0.5 nih.gov |

| Triglycerides (mg/dL) | 166 ± 1.0 | 131 ± 1.0 nih.gov |

Data from a 14-day in vivo study on diabetic rats treated with a 1,3,4-oxadiazole derivative. nih.gov

The 1,3,4-oxadiazole scaffold is prevalent in compounds showing a range of CNS activities, including antidepressant, anticonvulsant, and antiparkinsonian effects. tmrjournals.comimpactfactor.org

Antidepressant Activity: Several series of 1,3,4-oxadiazole derivatives have been synthesized and screened for antidepressant activity using models like the forced swimming test (FST). nih.govrsc.org In one study, compound 10g showed antidepressant activity similar to the positive control drug fluoxetine (B1211875) and exhibited a potent binding affinity for 5-HT1A receptors, suggesting a potential mechanism of action. nih.govrsc.org

Anticonvulsant and Antiepileptic Activity: The anticonvulsant properties of 2,5-disubstituted 1,3,4-oxadiazoles are well-documented. nih.govasianpubs.orgresearchgate.net These compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govasianpubs.org Studies have shown that the introduction of specific functional groups, such as an amino group on the oxadiazole ring or electron-donating groups on an attached phenyl ring, can enhance anticonvulsant activity. asianpubs.orgbrieflands.com Some derivatives have shown protection in the scPTZ test comparable to standard drugs. longdom.org

Antiparkinsonian Activity: Neuroinflammation and oxidative stress are key factors in the progression of Parkinson's disease. nih.gov Given their known anti-inflammatory and antioxidant properties, 1,3,4-oxadiazole derivatives are being explored as potential anti-Parkinsonian agents. nih.govresearchgate.net Novel flavonoid 1,3,4-oxadiazole derivatives have been shown to ameliorate dysfunction in an animal model of Parkinson's disease, suggesting their potential in treating neurodegenerative disorders. nih.gov Other derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's therapy. researchgate.netnih.gov

Antioxidant Properties

The 1,3,4-oxadiazole nucleus is a key structural motif in a variety of compounds that have been investigated for their antioxidant capabilities. These compounds function as antioxidants through mechanisms like free radical scavenging and metal chelation. The incorporation of specific functional groups onto the oxadiazole ring system significantly influences their antioxidant potency.

Research has shown that 2,5-disubstituted-1,3,4-oxadiazole derivatives, particularly those incorporating a hindered phenol moiety like 2,6-di-tert-butylphenol, exhibit notable antioxidant activity. mdpi.comnih.gov The antioxidant capacity of these compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which is enhanced by the electronic properties of the oxadiazole ring and its substituents. The stability of the resulting free radical is increased through resonance, which contributes to the compound's scavenging ability. mdpi.com The position and nature of substituents on the aryl rings attached to the oxadiazole core play a crucial role, with electron-donating groups generally enhancing antioxidant activity while electron-withdrawing groups tend to diminish it. nih.gov

A variety of in vitro assays have been employed to quantify the antioxidant potential of these derivatives, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, nitric oxide (NO) scavenging assay, and hydrogen peroxide (H₂O₂) scavenging assay. nih.govnih.govmdpi.com For instance, certain 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have demonstrated significant free-radical scavenging ability in both DPPH and FRAP assays. mdpi.com Similarly, other studies on 1,3,4-oxadiazole-2-thione derivatives have identified compounds with considerable scavenging activity against DPPH, nitric oxide, and hydrogen peroxide radicals. jipbs.com

The antioxidant activity of some 1,3,4-oxadiazole derivatives has been found to be comparable to or even exceed that of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govmdpi.com For example, one study found that the oxadiazole-thione derivative showed superior antioxidant ability in the DPPH assay compared to other synthesized compounds and even ascorbic acid at low concentrations. nih.gov Another study reported that among a series of 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives, compound 5e displayed high antioxidant activities, comparable to L-ascorbic acid, in DPPH, nitric oxide, hydrogen peroxide, and superoxide anion radical assays. nih.gov

The following table summarizes the antioxidant activity of selected this compound derivatives from various studies.

| Compound/Derivative | Assay | IC₅₀ (µg/mL) | % Inhibition | Reference Compound |

| Oxadiazole-thione derivative | DPPH | - | 62.75% at 12.5 µg/mL | Ascorbic Acid (21.66%) |

| Compound 5e (5-aryl-2-butylthio-1,3,4-oxadiazole) | DPPH | Near L-ascorbic acid | 89.90% at 80 µg/mL | L-ascorbic acid |

| Compound 5e (5-aryl-2-butylthio-1,3,4-oxadiazole) | H₂O₂ Scavenging | - | 58.04% at IC₅₀ | - |

| Compound Ec (1,3,4-oxadiazole-2-thione derivative) | DPPH | 26.7 | - | Ascorbic Acid (21.3) |

| 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole 2c | - | - | Superior to BHT | BHT |

Antiparasitic Agents (e.g., Antimalarial)

The 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel antiparasitic agents. unimi.it Derivatives of this heterocyclic system have been investigated for their activity against a range of parasites, including those responsible for malaria, human African trypanosomiasis (HAT), and leishmaniasis. unimi.itnih.gov

Recent research has focused on the development of broad-spectrum antiparasitic agents based on the 1,3,4-oxadiazole core. nih.govup.ptup.pt A medicinal chemistry campaign identified a 1,3,4-oxadiazole derivative as a hit compound against Trypanosoma brucei, the parasite causing HAT. unimi.it Subsequent structure-activity relationship (SAR) studies led to the discovery of compounds with potent activity against T. brucei and Plasmodium falciparum (the deadliest species of malaria parasite), as well as moderate potency towards Leishmania infantum and Leishmania tropica. unimi.itnih.gov Notably, some of these derivatives exhibited low micromolar to nanomolar IC₅₀ values against the parasites, coupled with high selectivity over mammalian cells, indicating a favorable preliminary safety profile. unimi.itnih.gov

In the context of antimalarial drug discovery, 1,3,4-oxadiazole derivatives have been specifically explored. scielo.br One study identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a new antiplasmodial chemotype with a slow-action mechanism against P. falciparum. mmv.orgnih.gov Further synthesis and SAR analysis of analogues led to compounds with potent and selective in vitro activity against both drug-sensitive and multi-drug resistant strains of Plasmodium. mmv.orgnih.gov Another early study described the synthesis of 2-trichloromethyl-5-phenyl-1,3,4-oxadiazoles, inspired by the antimalarial activity of hetol, which showed some efficacy in mice infected with P. berghei. scielo.br

The versatility of the 1,3,4-oxadiazole ring allows for various substitutions that can be tailored to improve potency and pharmacokinetic properties, making it an attractive scaffold for the development of future antiparasitic drugs. scielo.br

The table below presents the in vitro antiparasitic activity of selected 1,3,4-oxadiazole derivatives.

| Compound/Derivative | Target Parasite | IC₅₀ | Selectivity Index (SI) | Reference |

| Compound 27 | Trypanosoma brucei | Potent | High | unimi.itnih.gov |

| Compound 27 | Plasmodium falciparum | Nanomolar | High | unimi.itnih.gov |

| Compound 24 | Trypanosoma brucei | Low-micromolar | High | unimi.itnih.gov |

| Compound 24 | Leishmania spp. | Low-micromolar | High | unimi.itnih.gov |

| Compound 31 | Plasmodium falciparum | <40 nM | >2500 | mmv.orgnih.gov |

| Compound 32 | Plasmodium falciparum | <40 nM | >2500 | mmv.orgnih.gov |

| Compound 77c | Plasmodium gallinaceum | 60% cure at 240 mg/kg | - | scielo.br |

Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole Derivatives

Elucidating the Role of the 2-Alkyl (e.g., 2-Butyl) Substituent on Biological Activity

The substituent at the 2-position of the 1,3,4-oxadiazole (B1194373) ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. While extensive research has focused on aryl substituents, the role of 2-alkyl groups, such as a butyl moiety, is also crucial. The length and nature of the alkyl chain can modulate lipophilicity, which affects the compound's ability to cross biological membranes and interact with molecular targets.

Impact of Substituents at Other Positions (e.g., 5-position) on Biological Activity

Substituents at the 5-position of the 1,3,4-oxadiazole ring are pivotal in defining the molecule's spectrum of biological activity. The electronic and steric properties of these groups can dramatically alter the compound's interaction with biological targets, leading to a wide range of pharmacological effects. nih.gov

Studies have demonstrated that specific substitutions are correlated with distinct activities:

Anti-inflammatory and Analgesic Activity : The presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group at the 5-position has been shown to enhance anti-inflammatory activity. mdpi.comresearchgate.net Furthermore, derivatives containing halogen substituents at this position were found to be the most effective analgesics. mdpi.comresearchgate.net

Antimicrobial Activity : A 5-(4-fluorophenyl) substituent confers strong activity against E. coli and S. aureus. nih.gov For antimycobacterial applications, a 4-hydroxyphenyl group at the 5-position resulted in potent inhibitory activity against M. tuberculosis H37Rv. nih.gov In another class of derivatives, S-substituted 2-mercapto-1,3,4-oxadiazoles, a 3,5-dinitrophenyl moiety at the 5-position was found to be essential for antimycobacterial effects. nih.gov

The following table summarizes the observed effects of various substituents at the 5-position on the biological activity of 1,3,4-oxadiazole derivatives.

| 5-Position Substituent | Observed Biological Activity |

| 3,4-Dimethoxyphenyl | Improved anti-inflammatory activity mdpi.comresearchgate.net |

| 4-Chlorophenyl | Improved anti-inflammatory activity mdpi.comresearchgate.net |

| Halogenated Phenyl | Enhanced analgesic activity mdpi.comresearchgate.net |

| 4-Fluorophenyl | Activity against E. coli and S. aureus nih.gov |

| 4-Hydroxyphenyl | Inhibitory activity against M. tuberculosis H37Rv nih.gov |

| 3,5-Dinitrophenyl | Essential for antimycobacterial activity in certain series nih.gov |

Influence of Aromatic and Heteroaromatic Moieties on Pharmacological Profile

The incorporation of aromatic and heteroaromatic rings into 1,3,4-oxadiazole derivatives is a common strategy to modulate their pharmacological profiles. These moieties can engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, thereby enhancing binding affinity and specificity.

The nature of the aromatic or heteroaromatic system is a key determinant of activity. For example, in the development of anticancer agents, 1,3,4-oxadiazole-naphthalene hybrids were investigated as VEGFR-2 inhibitors. Structure-activity relationship studies revealed that an aromatic hydrophobic moiety was more effective than a non-aromatic cyclohexyl group at the same position, highlighting the importance of the aromatic system for cytotoxic activity. nih.gov Similarly, the introduction of a 4-pyridyl group led to a compound, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, with notable cytotoxic effects on cancer cell lines. mdpi.com

In the realm of antimicrobial agents, various heteroaromatic systems have been successfully employed. The combination of the 1,3,4-oxadiazole ring with other heterocycles like thiazole (B1198619) and pyridine (B92270) has yielded potent antitubercular agents. nih.gov Furthermore, attaching a quinoline (B57606) ring to 2-amino-1,3,4-oxadiazole derivatives produced compounds with strong antibacterial, tuberculostatic, and antimalarial effects. mdpi.com The presence of halogens on an aromatic ring attached to S-substituted 2-mercapto-1,3,4-oxadiazoles was also found to enhance antibacterial activity. mdpi.comnih.gov

The table below illustrates the impact of different aromatic and heteroaromatic moieties on the pharmacological properties of 1,3,4-oxadiazole compounds.

| Aromatic/Heteroaromatic Moiety | Associated Pharmacological Profile |

| Naphthalene | Anticancer (VEGFR-2 inhibition) nih.gov |

| Pyridine | Anticancer, Antitubercular, Antibacterial nih.govmdpi.com |

| Quinoline | Antibacterial, Tuberculostatic, Antimalarial mdpi.com |

| Thiazole | Antitubercular nih.gov |

| Halogenated Phenyl | Enhanced antibacterial and anti-inflammatory activity mdpi.commdpi.comnih.gov |

Bioisosteric Replacements Involving the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is frequently utilized in medicinal chemistry as a bioisostere for amide and ester functionalities. researchgate.netacs.org This replacement can confer several advantages, including increased metabolic stability, enhanced water solubility, and an altered capacity for hydrogen bonding, which can improve a drug candidate's pharmacokinetic profile. researchgate.netnih.gov

A systematic comparison between 1,3,4-oxadiazole and its 1,2,4-oxadiazole (B8745197) isomer has revealed significant differences in their physicochemical properties. The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity, higher aqueous solubility, greater metabolic stability, and reduced inhibition of the hERG channel. nih.govrsc.orgresearcher.life These properties often make the 1,3,4-isomer a more favorable choice in drug design. However, the bioisosteric exchange is not always straightforward. In one study, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole in a series of potent CB2 ligands resulted in a 10- to 50-fold decrease in binding affinity, demonstrating that subtle changes in geometry and electronic distribution can have a profound impact on biological activity. nih.gov

Besides the amide/ester replacement, the 1,3,4-oxadiazole ring is also considered a bioisostere of other heterocyclic systems. The 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings are recognized as bioisosteric analogues, allowing for further scaffold hopping and optimization of biological properties. acs.orgnih.gov

The following table compares key properties of the 1,3,4-oxadiazole ring with its common bioisosteres.

| Feature | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Amide/Ester |

| Role | Bioisostere | Bioisostere | Functional group often replaced |

| Lipophilicity (logD) | Lower | Higher nih.govresearcher.life | Variable |

| Metabolic Stability | Higher researchgate.netnih.gov | Lower researcher.life | Often labile |

| Aqueous Solubility | Higher researchgate.netnih.gov | Lower researcher.life | Variable |

| hERG Inhibition | Lower nih.govresearcher.life | Higher researcher.life | Variable |

Development of Lead Compounds and Pharmacophore Models

The development of lead compounds based on the 1,3,4-oxadiazole scaffold is often guided by computational methods, including quantitative structure-activity relationship (QSAR) and pharmacophore modeling. These approaches help to identify the key structural features required for a specific biological activity, facilitating the rational design of more potent and selective molecules.

One successful example involved the identification of 1,3,4-oxadiazole derivatives as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme linked to cancer progression. nih.govtandfonline.com A 3D-QSAR study on 76 analogues was used to develop a pharmacophore model. The optimal model, Hypo 2, identified three essential features for activity: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), and one ring aromatic (RA) feature. This model was then used as a 3D query to virtually screen a database of compounds, leading to the identification of promising new TP inhibitors. nih.govtandfonline.com

A similar strategy was employed to discover novel α-glucosidase inhibitors for the management of diabetes. nih.gov A pharmacophore model was generated based on the most active 1,3,4-oxadiazole compound from a studied series. This model was subsequently used in a virtual screening campaign, which resulted in the selection of six new lead compounds with potential as α-glucosidase inhibitors. nih.gov

The design of 1,3,4-oxadiazole-naphthalene hybrids as VEGFR-2 inhibitors also relied on a pharmacophore-based approach. The design strategy included a linker group (the 1,3,4-oxadiazole moiety) to form hydrogen bonds in the linker region of the enzyme, an amide group to occupy the DFG region, and various aromatic derivatives to interact with an allosteric hydrophobic pocket. nih.gov

Key features of developed pharmacophore models for 1,3,4-oxadiazole derivatives are summarized below.

| Target Enzyme | Key Pharmacophore Features | Application |

| Thymidine Phosphorylase (TP) | 1 Hydrogen Bond Acceptor (HBA), 1 Hydrogen Bond Donor (HBD), 1 Ring Aromatic (RA) nih.govtandfonline.com | Anticancer therapy |

| α-Glucosidase | Model derived from the most potent inhibitor in a series nih.gov | Antidiabetic therapy |

| VEGFR-2 | Naphthalene (hinge region), 1,3,4-Oxadiazole (linker), Amide (DFG region), Aromatic moiety (allosteric pocket) nih.gov | Anticancer therapy |

Molecular Mechanisms and Biological Targets of 1,3,4 Oxadiazole Derivatives

Enzyme Inhibition Profiling

The therapeutic potential of 1,3,4-oxadiazole (B1194373) derivatives is largely attributed to their ability to inhibit a diverse array of enzymes that are critical for the survival and proliferation of cancer cells. nih.govresearchgate.net These enzymes play roles in signal transduction, epigenetic modification, protein processing, and nucleotide biosynthesis. nih.govnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a class of tyrosine kinases that have attracted scientific attention for the development of new anticancer therapies. tandfonline.com Among these, VEGFR2 is particularly implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors. nih.gov Several 1,3,4-oxadiazole derivatives have been investigated as inhibitors of VEGFR2.

In one computational study, a series of fourteen 1,3,4-oxadiazole derivatives were evaluated for their potential to inhibit the tyrosine kinase domains of VEGFR2 and Epidermal Growth Factor Receptor (EGFR). nih.gov The results suggested that these compounds exhibited more selectivity towards VEGFR2 compared to EGFR. nih.govnih.gov Molecular docking studies indicated that derivatives 7g , 7j , and 7l were potent inhibitors of VEGFR2, with compound 7j showing a particularly low estimated inhibition constant (IC₅₀) of 0.009 µM. nih.gov In contrast, the binding energies for these compounds with EGFR were significantly weaker, indicating a preference for VEGFR2. nih.govnih.gov Another study focused on designing 1,3,4-oxadiazole-naphthalene hybrids as VEGFR-2 inhibitors, where compound 5 showed good inhibitory effect on VEGFR-2 and antiproliferative activity against HepG-2 and MCF-7 cancer cell lines. tandfonline.com

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 7j (an oxadiazole derivative) | VEGFR2 | Estimated IC₅₀: 0.009 µM | nih.gov |

| Compound 7g (an oxadiazole derivative) | VEGFR2 | Binding Energy: -46.32 kJ/mol | nih.gov |

| Compound 7l (an oxadiazole derivative) | VEGFR2 | Binding Energy: -45.01 kJ/mol | nih.gov |

| Compound 5 (a 1,3,4-oxadiazole-naphthalene hybrid) | VEGFR2 | IC₅₀: 1.15 µM | tandfonline.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. nih.gov Their dysregulation is linked to various diseases, including cancer, making them an important therapeutic target. google.com Specifically, HDAC6 has emerged as an attractive target because its inhibition is associated with the immune response, neuropathy, and cancer, and selective inhibitors are expected to have a good therapeutic window. nih.govunimi.it

Research has shown that compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety are highly potent and selective inhibitors of HDAC6. nih.govnih.gov These derivatives demonstrate an unprecedented selectivity of over 10,000-fold for HDAC6 compared to other HDAC subtypes. nih.govunimi.it Kinetic studies, X-ray crystallography, and mass spectrometry have revealed that DFMO derivatives act as slow-binding substrate analogs of HDAC6. nih.gov They undergo an enzyme-catalyzed ring-opening reaction within the active site, which results in the formation of a tight and long-lasting enzyme-inhibitor complex, leading to essentially irreversible inhibition. nih.govnih.gov In one study, certain 5-aryl-1,3,4-oxadiazol/thiadiazol-2-ylamino-pyrimidine-5-carboxylic acid amides displayed significant HDAC inhibitory activity, with one oxadiazole derivative showing an IC₅₀ value of 0.017 µM against HDAC1. researchgate.net

| Compound Class | Target Enzyme | Mechanism/Activity | Reference |

|---|---|---|---|

| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | HDAC6 | >10,000-fold selectivity over other HDACs; single-digit nanomolar inhibitors. nih.govunimi.it | nih.govunimi.it |

| DFMO derivatives | HDAC6 | Mechanism-based, slow-binding, and essentially irreversible inhibitors. nih.govnih.gov | nih.govnih.gov |

| 5-aryl-1,3,4-oxadiazole derivative | HDAC1 | IC₅₀ = 0.017 µM | researchgate.net |

Methionine aminopeptidase (B13392206) 2 (MetAP2) is a metalloenzyme that removes the N-terminal methionine from newly synthesized proteins. wikipedia.org This process is vital for the proper function and maturation of many proteins. medchemexpress.com MetAP2 is particularly important in angiogenesis, and its inhibition has been correlated with the suppression of endothelial cell proliferation, making it a target for cancer therapy. wikipedia.orgresearcher.life The 1,3,4-oxadiazole scaffold has been identified as a core structure in the development of MetAP2 inhibitors. nih.govresearchgate.net While much of the literature focuses on other heterocyclic scaffolds like 1,2,4-triazoles for MetAP2 inhibition, the utility of the 1,3,4-oxadiazole ring in this context is recognized. researchgate.netnih.gov

Telomerase Inhibition

Telomerase is an enzyme that is activated in the majority of cancer cells and is responsible for maintaining the length of telomeres, which leads to cellular immortality and proliferation. nih.govbenthamdirect.com Consequently, telomerase inhibitors are considered promising anticancer agents. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising lead for developing such inhibitors. nih.gov The mechanism of tumor suppression by these compounds is linked to the inhibition of telomerase activity, among other growth factors and kinases. nih.govtmrjournals.com Some studies suggest that 1,3,4-oxadiazole derivatives may suppress telomerase by reducing the expression of dyskerin, a key component of the telomerase complex. tmrjournals.com For instance, a derivative named 2-(2,3-Dihydrobenzo[b] nih.govrjpbr.comdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65) was identified as a potent telomerase inhibitor with an IC₅₀ value of 1.27 ± 0.05 µM. nih.gov

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the DNA biosynthesis pathway, and its inhibition is a well-established strategy in cancer chemotherapy. nih.govmdpi.com Numerous 1,3,4-oxadiazole derivatives have been designed and synthesized as potential TS inhibitors. nih.govresearchgate.net In one study, a series of novel 1,3,4-oxadiazole thioether derivatives were developed, with compound 18 showing potent inhibition against both human TS (IC₅₀ = 0.62 µM) and E. coli TS (IC₅₀ = 0.47 µM). nih.gov Another study on eugenol-based 1,3,4-oxadiazole analogues identified compounds 9 and 17 as potent TS inhibitors with IC₅₀ values of 0.61 µM and 0.56 µM, respectively, which were more potent than the reference drug pemetrexed. rsc.org Similarly, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole were synthesized, where compounds 12 and 13 exhibited significant TS inhibition with IC₅₀ values of 2.52 µM and 4.38 µM. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 65 | Telomerase | 1.27 ± 0.05 µM | nih.gov |

| Compound 18 | Human Thymidylate Synthase | 0.62 µM | nih.gov |

| Eugenol-oxadiazole analogue 9 | Thymidylate Synthase | 0.61 µM | rsc.org |

| Eugenol-oxadiazole analogue 17 | Thymidylate Synthase | 0.56 µM | rsc.org |

| Triazole-oxadiazole hybrid 12 | Thymidylate Synthase | 2.52 µM | mdpi.com |

| Triazole-oxadiazole hybrid 13 | Thymidylate Synthase | 4.38 µM | mdpi.com |

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes. nih.gov The beta isoform, GSK-3β, is particularly implicated in the abnormal hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, making GSK-3 inhibitors promising therapeutic agents for neurodegenerative disorders. nih.govresearchgate.net A novel series of 1,3,4-oxadiazole derivatives has been developed as potent and selective GSK-3β inhibitors. nih.gov One of the most potent inhibitors from this series, compound 20x , demonstrated highly selective and potent inhibitory activity against GSK-3β. nih.govresearchgate.net Another study focusing on structure-based optimization of oxadiazole-based GSK-3 inhibitors identified an acetamide (B32628) derivative, 26d , as the most potent inhibitor with an IC₅₀ of 2 nM for GSK-3α and 17 nM for GSK-3β. tau.ac.il The benzodioxane derivative 8g from the same study showed up to 27-fold selectivity for GSK-3α over GSK-3β. tau.ac.il

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 20x | GSK-3β | Potent and selective | - | nih.govresearchgate.net |

| Acetamide 26d | GSK-3α | 2 nM | Low | tau.ac.il |

| Acetamide 26d | GSK-3β | 17 nM | tau.ac.il | |

| Benzodioxane 8g | GSK-3α | 35 nM | Up to 27-fold selective for GSK-3α over GSK-3β | tau.ac.il |

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). rjpbr.comnih.govresearchgate.net It is overexpressed in various human cancers and is associated with angiogenesis, tumor growth, invasion, and metastasis. rjpbr.comnih.govresearchgate.net This makes TP a key target for the development of new anticancer drugs. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold has been recognized for its significant potential in creating TP inhibitors. rjpbr.comnih.gov A comprehensive pharmacophore-based study was conducted to identify potential 1,3,4-oxadiazole derivatives as targeted TP inhibitors. nih.gov Through virtual screening of thousands of compounds, 329 potential TP inhibitors with IC₅₀ values less than 10 µM were identified. nih.govtandfonline.com Molecular docking studies revealed that top hits interacted with critical residues in the TP active site, and a compound designated ChEMBL2058305 showed high binding stability and affinity, highlighting its promise as a TP inhibitor for anticancer therapy. nih.govtandfonline.com

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). mdpi.comnih.gov This reaction is a key step in the biosynthesis of both chlorophyll (B73375) and heme. mdpi.comnih.gov The 1,3,4-oxadiazole scaffold is found in a class of herbicides that function by inhibiting the PPO enzyme. mdpi.com

The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX. researchgate.net This excess substrate leaks from the chloroplast into the cytoplasm, where it is oxidized, leading to the buildup of protoporphyrin IX. nih.govresearchgate.net Protoporphyrin IX is a potent photosensitizing molecule. nih.gov In the presence of light and oxygen, it generates highly reactive oxygen species that cause rapid peroxidation and destruction of lipids and proteins, leading to the loss of membrane integrity. mdpi.com This cellular damage manifests as the rapid browning and death of plant tissue, typically within hours of application under sunny conditions. mdpi.com A notable commercial herbicide utilizing this mechanism is oxadiazon, which contains a 1,3,4-oxadiazole ring. nih.gov

| Target Enzyme | Substrate | Product | Consequence of Inhibition | Chemical Class Example |

| Protoporphyrinogen Oxidase (PPO) | Protoporphyrinogen IX (PPGIX) | Protoporphyrin IX (PPIX) | Accumulation of PPGIX, leading to light-dependent membrane destruction. mdpi.comresearchgate.net | Oxadiazoles mdpi.com |

Receptor and Transporter Interactions

Derivatives of 1,3,4-oxadiazole have been designed and synthesized to interact with various receptors and transporters in the central nervous system, demonstrating their potential as modulators of neurological pathways.

Muscarinic Receptors The oxadiazole scaffold is a key feature in the design of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in numerous central nervous system functions. While many potent and efficacious agonists for cortical muscarinic receptors are based on the 1,2,4-oxadiazole (B8745197) isomer, this highlights the general applicability of the oxadiazole ring system in designing mAChR modulators.

Benzodiazepine (B76468) Receptors Novel diphenyl 1,3,4-oxadiazole compounds have been specifically designed as ligands for benzodiazepine (BZD) receptors, which are part of the GABA-A receptor complex. These derivatives have shown affinity for the BZD binding site, suggesting potential applications as tranquilizing agents. For instance, certain 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives have demonstrated significant binding affinity to the BZD site, with one compound exhibiting a Ki of 2.56 nM. Another study synthesized a series of 1,3,4-oxadiazole derivatives and found a lead compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), which showed potent binding to the GABAA receptor with an IC50 of 0.11 μM and exhibited anticonvulsant activity.

Dopamine, Serotonin (B10506), and Norepinephrine (B1679862) Transporters The 1,3,4-oxadiazole nucleus is integral to compounds developed for their antidepressant and potential antipsychotic activities through interaction with monoamine transporters and receptors.

Dopamine Receptors: Researchers have synthesized 1,3,4-oxadiazole derivatives and conducted molecular docking studies against the Dopamine D3 receptor, indicating that these compounds can be designed to interact with this specific target.

Serotonin Receptors/Transporters: Several series of 1,3,4-oxadiazole derivatives have been developed as potential antidepressants. One lead compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), displayed potent binding affinity to the 5-HT1A serotonin receptor with a Ki value of 1.52 nM. Other studies have noted that established antidepressants like fluoxetine (B1211875) function by inhibiting the serotonin reuptake transporter (SERT), and have explored 1,3,4-oxadiazole derivatives as potential inhibitors of biogenic amine reuptake.

Norepinephrine Transporters: In the context of developing new antidepressants, the norepinephrine transporter (NET) is a key target. Research into 1,3,4-oxadiazole derivatives has been influenced by the mechanisms of drugs like Imipramine, which inhibit NET.

| Compound/Derivative Class | Target | Finding |

| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivative (4j) | Benzodiazepine Receptor | Showed high affinity for the BZD site with a Ki = 2.56 nM. |

| Diphenyl 1,3,4-oxadiazole derivatives | Benzodiazepine Receptor | Designed as BZD ligands with confirmed affinity via radioligand studies. |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | GABAA Receptor | Exhibited potent binding affinity (IC50 = 0.11 μM) and anticonvulsant activity. |

| Various 1,3,4-Oxadiazole derivatives | Dopamine D3 Receptor | Molecular docking studies suggest favorable interactions. |

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | Serotonin 1A (5-HT1A) Receptor | Demonstrated potent binding affinity with Ki = 1.52 nM. |

| Various 1,3,4-Oxadiazole derivatives | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Investigated for antidepressant activity, potentially acting on biogenic amine reuptake. |

Interaction with DNA Structures

Certain 1,3,4-oxadiazole derivatives can interact directly with DNA, a mechanism relevant to their potential as anticancer and antimicrobial agents. Spectroscopic studies have been employed to investigate the binding affinity and mode of interaction between these compounds and calf thymus DNA (Ct-DNA).

The primary modes of interaction observed are intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding. For example, studies on selenylated-oxadiazoles indicated that most of the tested compounds interact with DNA via intercalation. In some cases, such as with compounds bearing a protonated amine group, the interaction may be primarily electrostatic. The binding affinity is often quantified by a binding constant (Kb). Studies have reported good binding constants for various 1,3,4-oxadiazole derivatives, with values in the range of 9.1 x 10⁵ M⁻¹ to 9.94 x 10⁵ M⁻¹. Furthermore, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting another mechanism of DNA-related activity.

| Derivative Class | DNA Source | Interaction Mode | Binding Constant (Kb) |

| Selenylated-oxadiazoles | DNA | Intercalation / Electrostatic | Not specified |

| Fatty acid derivatives of 1,3,4-oxadiazole | Ct-DNA | Groove Binding | Not specified |

| Pyridine-containing 1,3,4-oxadiazoles (3g, 3i, 3m) | Ct-DNA | Intercalation | 9.1 x 10⁵ M⁻¹, 9.94 x 10⁵ M⁻¹, 9.32 x 10⁵ M⁻¹ |

| Nalidixic acid-1,3,4-oxadiazole hybrids | DNA Gyrase | Inhibition | Not specified |

Modulation of Signaling Pathways

STAT3 The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human cancers, including lung cancer. The STAT3 signaling pathway is a validated target for anticancer therapy. A novel 1,3,4-oxadiazole derivative, 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9), has been identified as a direct inhibitor of STAT3 signaling.

Research has shown that CHK9 inhibits the growth of lung cancer cells by interfering with this pathway. Specifically, it reduces the phosphorylation of STAT3 at the tyrosine 705 residue (STAT3Y705) in a dose-dependent manner. This inhibition of STAT3 activation leads to a decrease in the expression of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and an increase in the expression of pro-apoptotic proteins (such as p53 and Bax). Consequently, CHK9 induces apoptosis in lung cancer cells.

miR-21 Based on the available research, there is currently no specific information detailing the interaction between 1,3,4-oxadiazole derivatives and the miR-21 signaling pathway.

Proposed Mechanisms of Action (e.g., bacterial cell membrane disruption)

The antimicrobial properties of 1,3,4-oxadiazole derivatives are attributed to several proposed mechanisms that target essential bacterial processes. The core 1,3,4-oxadiazole ring contains a toxophoric -N=C-O- linkage, which may react with various nucleophilic centers within microbial cells, disrupting their function.

Specific molecular targets and mechanisms identified include:

Inhibition of Protein Synthesis: Some derivatives target peptide deformylase (PDF), an enzyme that prepares newly synthesized proteins to become functional. By inhibiting PDF, these compounds block the production of essential bacterial proteins.

Interference with Transcription: Certain 1,3,4-oxadiazoles can inhibit the crucial protein-protein interaction between bacterial RNA polymerase and its sigma factor, thereby disrupting the transcription process.

Inhibition of DNA Synthesis and Repair: Derivatives can inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA. This leads to an imbalance in deoxynucleotides and subsequent DNA damage. Another related mechanism is the inhibition of DNA gyrase (topoisomerase II), which is vital for bacterial DNA replication.

Disruption of Cell Wall Synthesis: Some compounds inhibit GlcN-6-P synthase, an enzyme involved in the synthesis of N-acetylglucosamine, a critical component of the bacterial cell wall. This interference leads to the destruction of the cell wall.

Inhibition of Biofilm Formation: In addition to acting on individual planktonic cells, some 1,3,4-oxadiazole derivatives have been shown to prevent the formation of bacterial biofilms in a dose-dependent manner, which is a key factor in persistent infections.

Computational Chemistry and in Silico Approaches in 1,3,4 Oxadiazole Research

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. nahrainuniv.edu.iqmdpi.comirjweb.com This analysis helps in understanding the molecule's stability and reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted 1,3,4-Oxadiazole Derivatives

| Derivative Studied | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-amino-1,3,4-oxadiazole-5-carbonitrile | -7.59 | -2.48 | 5.11 |

| 5-nitro-1,3,4-oxadiazole-2-amine | -8.41 | -3.92 | 4.49 |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | -6.42 | -2.01 | 4.41 |

| 2,5-diphenyl-1,3,4-oxadiazole | -6.65 | -1.77 | 4.88 |

Note: Data is illustrative of the types of values obtained for 1,3,4-oxadiazole derivatives and not specific to 2-butyl-1,3,4-oxadiazole. Data sourced from theoretical studies on various derivatives. nahrainuniv.edu.iq

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is extensively used for 1,3,4-oxadiazole derivatives to understand their binding modes and to predict their affinity for biological targets. nih.govnih.gov For compounds structurally related to this compound, such as 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives, docking studies have been performed to evaluate their potential as inhibitors of targets like STAT3. nih.gov

The simulation calculates a binding energy or docking score, which estimates the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding affinity. researchgate.netnih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxadiazole derivative and the amino acid residues in the active site of the protein. dergipark.org.tr For example, docking studies of various 1,3,4-oxadiazoles have identified crucial interactions with targets like the GABAA receptor, VEGFR2, and EGFR, guiding the rational design of more potent inhibitors. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for 1,3,4-Oxadiazole Derivatives

| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-aryl-2-butylthio-1,3,4-oxadiazoles | STAT3 (SH2 domain) | -7.5 to -9.91 | (Not specified) |

| Substituted 1,3,4-oxadiazoles | VEGFR2 | -35.1 to -48.9 (kJ/mol) | Cys919, Asp1046 |

| Substituted 1,3,4-oxadiazoles | Factor Xa | -189.7 to -352.3 (ACE value) | (Not specified) |

| Benzimidazole-1,3,4-oxadiazoles | CYP51 | -8.9 to -10.2 | Tyr116, Phe233, Met487 |

Note: The data presented is from studies on various 1,3,4-oxadiazole derivatives to illustrate the application of molecular docking. nih.govnih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are used to assess the stability of the protein-ligand complex and to observe conformational changes in both the ligand and the protein. dergipark.org.trresearchgate.net This is crucial for validating the results of docking studies and for gaining a deeper understanding of the binding mechanism. uzh.ch

In the context of 1,3,4-oxadiazole research, MD simulations have been used to confirm the stability of docked poses. nih.govnih.gov By simulating the movement of every atom in the system over a period of nanoseconds, researchers can analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). dergipark.org.tr A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, confirming a stable interaction. researchgate.net These simulations provide valuable information on the physical basis of a protein's structure and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.comresearchgate.net For 1,3,4-oxadiazole derivatives, 3D-QSAR models are developed to understand how specific structural features influence their therapeutic effects, such as antimycobacterial or anticancer activity. nih.govbrieflands.com